molecular formula C11H8N2O3 B3119296 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid CAS No. 249292-44-2

4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid

Cat. No. B3119296
CAS RN: 249292-44-2
M. Wt: 216.19 g/mol
InChI Key: VOCMUCJYMGABRT-UHFFFAOYSA-N
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Description

“4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid” is a chemical compound with the molecular formula C11H8N2O3 . It is a pyridazinone-containing compound . Pyridazinones have been identified as significantly selective for the thyroid hormone receptor β (THR-β) over thyroid hormone receptor α (THR-α) .


Molecular Structure Analysis

The molecular structure of “4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid” can be represented by the InChI code: 1S/C11H8N2O3/c14-10-5-4-9 (12-13-10)7-2-1-3-8 (6-7)11 (15)16/h1-6H, (H,13,14) (H,15,16) .

Scientific Research Applications

Cardiovascular Applications

One area of interest is the cardiovascular system, where derivatives of 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid have been explored for their potential therapeutic effects. For instance, the dihydropyridazinone derivatives have shown promise as cardiotonic agents. Research by Robertson et al. (1986) highlighted the discovery of specific lactam analogues that exhibited potent positive inotropic effects in dogs, indicating potential applications in managing heart failure (Robertson et al., 1986).

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of compounds structurally related to 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid have been extensively studied. Zhou et al. (2009) designed and synthesized a series of diaryloxazole analogs, including 3-(4-(4-fluorophenyl)-5-(4-aminosulfonyl-3-fluorophenyl)-oxazole-2-yl)propanoic acid (NC-2142), which demonstrated significant anti-inflammatory and analgesic activities with reduced gastrointestinal side effects compared to traditional NSAIDs (Zhou et al., 2009).

Neuroprotection

Research on neuroprotection has also incorporated derivatives of 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid. A study by Iorio et al. (2001) on AIT-082, a derivative of this compound, demonstrated its neuroprotective properties against kainate-induced neuronal injury in rats. AIT-082 showed potential in decreasing kainate-induced mortality and neuronal loss in the hippocampus, indicating its relevance in experimental therapies for neurodegenerative disorders (Iorio et al., 2001).

Vasodilatory Effects

Compounds related to 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid have been investigated for their vasodilatory effects. Cho et al. (1996) synthesized a series of benzopyran derivatives, including those with a (1,6-dihydro-6-oxopyridazin-3-yl)amino group, which exhibited potent and selective effects on coronary blood flow. This research suggests potential applications in managing cardiovascular conditions like angina pectoris and hypertension (Cho et al., 1996).

Antithrombotic and Hemostatic Effects

The antithrombotic and hemostatic effects of derivatives of 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid have been evaluated in preclinical models. Suleymanov et al. (2003) explored the efficacy and safety of a tissue factor/factor VIIa inhibitor, demonstrating its potential in preventing thrombosis with minimal hemorrhagic complications, providing insights into safer anticoagulant therapies (Suleymanov et al., 2003).

Mechanism of Action

The beneficial effects of thyroid hormone (TH) on lipid levels are primarily due to its action at the thyroid hormone receptor β (THR-β) in the liver . Pyridazinone-containing compounds, such as “4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid”, have been identified as significantly selective for THR-β .

properties

IUPAC Name

4-(6-oxo-1H-pyridazin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10-6-5-9(12-13-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCMUCJYMGABRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

50 g of 4-acetylbenzoic acid are converted into the pyridazinone in accordance with GWP 1.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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